N-(oxan-4-yl)-1-phenylpiperidin-3-amine
Description
N-(oxan-4-yl)-1-phenylpiperidin-3-amine is a piperidine derivative characterized by a phenyl group at position 1 of the piperidine ring and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the amine at position 2. The compound’s structure combines aromatic (phenyl) and cyclic ether (oxan-4-yl) moieties, which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
N-(oxan-4-yl)-1-phenylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-6-16(7-3-1)18-10-4-5-15(13-18)17-14-8-11-19-12-9-14/h1-3,6-7,14-15,17H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTIKSSNZGOPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)NC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following table summarizes key structural analogues and their differentiating features:
Key Observations:
- Substituent Effects : The oxan-4-yl group in the target compound may improve metabolic stability compared to smaller ethers (e.g., oxolan-3-yl in ) due to increased steric bulk and reduced oxidative metabolism .
- Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound contrasts with aliphatic substituents (e.g., pentan-3-yl in ), which could alter lipophilicity and membrane permeability .
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